molecular formula C18H22ClN3OS B2882374 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946271-48-3

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2882374
CAS No.: 946271-48-3
M. Wt: 363.9
InChI Key: UQAUJOJCSUXDAL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound of significant interest in medicinal chemistry research. It features a benzamide core linked to a 4-methylpiperazine moiety and a thiophene ring, a structural framework commonly associated with various pharmacological activities. Compounds within this class have been extensively studied for their high affinity and selectivity for neurological targets, such as the dopamine D4 receptor, making them valuable tools for probing neurochemical pathways and developing new central nervous system (CNS) agents . The piperazine ring system is a privileged scaffold in drug discovery, known for contributing to a wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory properties . The presence of the thiophene heterocycle further enhances the potential for diverse molecular interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-21-7-9-22(10-8-21)17(15-6-11-24-13-15)12-20-18(23)14-2-4-16(19)5-3-14/h2-6,11,13,17H,7-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAUJOJCSUXDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzamide Formation

The benzamide backbone is synthesized via activation of 4-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Subsequent amidation with 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of triethylamine (TEA) yields the target compound.

Reaction Scheme:

  • Acid Chloride Formation:
    $$ \text{4-Chlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Chlorobenzoyl chloride} + \text{SO}2 + \text{HCl} $$
  • Amidation:
    $$ \text{4-Chlorobenzoyl chloride} + \text{2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine} \xrightarrow{\text{TEA}} \text{Target Compound} $$

Key parameters include maintaining anhydrous conditions and stoichiometric ratios (1:1.2 acid chloride to amine) to minimize byproducts.

Intermediate Synthesis and Characterization

Preparation of 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine

This intermediate is synthesized through a nucleophilic substitution reaction between 2-chloroethylamine and 4-methylpiperazine, followed by coupling with thiophen-3-ylmagnesium bromide.

Critical Steps:

  • Alkylation: React 4-methylpiperazine with 2-chloroethylamine in dimethylformamide (DMF) at 60°C for 12 hours.
  • Grignard Reaction: Treat the product with thiophen-3-ylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere.

Characterization Data:

  • 1H NMR (400 MHz, CDCl₃): δ 7.32–7.28 (m, 1H, thiophene), 3.45–3.40 (m, 2H, CH₂NH), 2.55–2.45 (m, 8H, piperazine).
  • MS (ESI): m/z 254.1 [M+H]⁺.

Optimization of Amidation Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency by stabilizing the transition state. Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, improving yields by 15–20%.

Table 1: Impact of Solvent on Amidation Yield

Solvent Base Temperature (°C) Yield (%)
Dichloromethane Triethylamine 25 78
DMF Triethylamine 25 85
THF NaHCO₃ 40 62

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from 24 hours to 2 hours by enhancing heat and mass transfer. A tubular reactor with immobilized TEA achieves 90% conversion at 50°C.

Purification Techniques

  • Crystallization: Recrystallization from ethanol/water (3:1) yields 95% purity.
  • Chromatography: Silica gel chromatography with ethyl acetate/methanol (9:1) removes residual amines.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the acid chloride to 4-chlorobenzoic acid is minimized by maintaining anhydrous conditions and using molecular sieves.

Scalability Limitations

Batch variability in Grignard reagent preparation is addressed via automated dispensing systems, ensuring consistent thiophen-3-ylmagnesium bromide activity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides or piperazines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological pathways or receptors involved in disease processes.

Industry: In the industrial sector, this compound could be used in the production of advanced materials or as a component in chemical formulations. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound shares a benzamide backbone with several analogs but differs in substituents and linker composition. Key comparisons include:

Key Structural Differences

Piperazine Substituents: The target compound’s 4-methylpiperazine group contrasts with bulky aromatic substituents (e.g., 2-chlorophenyl in Ev3, 2-methoxyphenyl in Ev4).

Linker Flexibility :

  • The branched ethyl linker in the target compound introduces steric hindrance, which may restrict conformational freedom compared to linear ethoxyethyl linkers (Ev3, Ev4). This could influence binding affinity and selectivity in receptor-ligand interactions .

Aromatic Groups :

  • The thiophen-3-yl group in the target compound and Ev3/Ev4 analogs serves as a bioisostere for phenyl rings, offering distinct electronic properties (e.g., sulfur’s polarizability) that may enhance π-π stacking or metabolic resistance .

Pharmacological Implications

  • Receptor Binding: Piperazine derivatives in Ev3 and Ev4 are reported as D3 receptor ligands.
  • Physicochemical Properties : The absence of aromatic substituents on the piperazine (vs. Ev3/Ev4) likely lowers logP, enhancing aqueous solubility—a critical factor for bioavailability .

Biological Activity

4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, belonging to the benzamide class, exhibits various biological activities, particularly in oncology and neurology.

Structural Characteristics

The compound's structure consists of a benzamide core with a 4-chloro substituent, a piperazine moiety, and a thiophene ring. These components contribute to its unique chemical reactivity and biological potency.

Property Details
Molecular Formula C18H22ClN3OS
Molecular Weight 363.9 g/mol
CAS Number 946271-48-3

Pharmacological Profile

Research has indicated that this compound exhibits promising pharmacological effects. It has been studied for its potential to inhibit various enzymes and interact with specific biological targets.

Anticancer Activity

Studies on structurally similar compounds have demonstrated significant anticancer properties. For instance, compounds with similar thiophene and piperazine structures have shown efficacy against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • U-937 (monocytic leukemia)

These studies suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of p53 expression and caspase activation .

The mechanism of action for this compound likely involves binding to specific receptors or enzymes, thereby modulating their activity. This could include interactions with G-protein coupled receptors (GPCRs) or other metabolic enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related benzamide derivatives, providing insights into the potential applications of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of benzamides exhibited moderate to high potency in inhibiting RET kinase activity, suggesting a pathway for targeted cancer therapy .
  • Cytotoxicity Assays : Research indicated that certain benzamide derivatives had IC50 values in the micromolar range against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin in some cases .
  • Apoptosis Induction : Flow cytometry analyses revealed that compounds similar to this compound effectively induced apoptosis in treated cells, highlighting their potential as therapeutic agents .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

  • Crystal Growth : Use slow evaporation of ethyl methyl ketone or similar solvents to obtain colorless block-shaped crystals .
  • Data Collection : Employ a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 293 K. Typical parameters: θ range 1.7–28.4°, absorption correction via SADABS .
  • Refinement : Use SHELXL for refinement, treating hydrogen atoms via mixed restrained/constrained strategies. Typical residuals: R1 = 0.051, wR2 = 0.160 .
  • Hydrogen Bonding Analysis : Identify O–H⋯N, N–H⋯O, and C–H⋯O interactions to map supramolecular packing (e.g., double chains along [010]) .

Q. How can researchers synthesize this compound and ensure purity?

A multi-step approach is advised:

  • Step 1 : React 1,2-aminoethylpiperidine derivatives with 4-chlorobenzoyl chloride in the presence of triethylamine (Et₃N) in THF. Filter triethylamine hydrochloride byproducts .
  • Step 2 : Purify via recrystallization (ethyl methyl ketone, two cycles) to remove unreacted starting materials .
  • Step 3 : Confirm purity using TLC (silica gel, ethyl acetate/hexane gradients) and HPLC. Characterize intermediates via 1^1H/13^{13}C NMR and mass spectrometry .

Advanced Research Questions

Q. How does the conformational flexibility of the 4-methylpiperazine moiety influence biological interactions?

The piperazine ring adopts a chair conformation, with dihedral angles between the piperazine and thiophene/benzamide planes (~41.64°) impacting steric and electronic interactions .

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with crystallographic data.
  • SAR Studies : Modify substituents (e.g., replace 4-methylpiperazine with 4-ethylpiperazine) and evaluate changes in receptor binding affinity using radioligand assays .

Q. What strategies resolve contradictions in hydrogen bonding networks observed in crystallographic studies?

Discrepancies in hydrogen bond assignments (e.g., O–H⋯N vs. O–H⋯O) arise from solvent inclusion (e.g., water in mono-hydrate forms) .

  • Validate via Neutron Diffraction : Resolve H-atom positions unambiguously in deuterated crystals.
  • Dynamic Studies : Use variable-temperature SCXRD to track hydrogen bond stability under thermal stress .

Q. How can researchers optimize synthetic yields while minimizing side reactions?

Key methodological adjustments include:

  • Catalyst Screening : Replace HBTU with BOP or PyBOP for amide coupling to reduce racemization .
  • Solvent Optimization : Use DMF instead of THF for higher polarity, improving reactant solubility and reaction rates .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Data Contradiction Analysis

Q. Why do different studies report varying dihedral angles for the benzamide-thiophene system?

Variations arise from:

  • Crystallization Conditions : Solvent polarity and temperature affect molecular packing. For example, polar solvents may stabilize planar conformations.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 4-chlorobenzamide) vs. electron-donating groups alter π-π stacking and torsion angles .
  • Resolution Limits : Lower-resolution datasets (Rint > 0.05) introduce uncertainty in angle measurements .

Methodological Recommendations

  • For Crystallography : Always cross-validate SHELXL-refined structures with PLATON’s ADDSYM to detect missed symmetry elements .
  • For Synthesis : Use Schlenk techniques to exclude moisture in reactions involving air-sensitive intermediates (e.g., Grignard reagents) .
  • For Bioactivity Testing : Prioritize assays targeting dopamine D3 or serotonin receptors, given structural similarities to active piperazine-thiophene derivatives .

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